molecular formula C13H18ClNO B2676792 N-(2-sec-butylphenyl)-2-chloropropanamide CAS No. 743441-87-4

N-(2-sec-butylphenyl)-2-chloropropanamide

Cat. No. B2676792
M. Wt: 239.74
InChI Key: NLKTVLRJPSPMJX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Scientific Research Applications

  • Scientific Field : Toxicology
    • Application Summary : The compound has been studied for its toxicity, particularly in combination with other substances like Malathion . The research focused on the potentiation of BPMC toxicity by Malathion in male mice .
    • Methods of Application/Experimental Procedures : The acute lethality of BPMC was analyzed by measuring LD50 as an index of acute toxicity . The study also involved the use of various substances such as muscarinic blockers (atropine, methylatropine, or trihexyphenidyl), a monoamine oxidase inhibitor (pargyline), a monoamine depleter (reserpine), and a dopaminergic blocker (haloperidol) .
    • Results/Outcomes : The results suggest that BPMC may act not only on cholinergic nerves as an anti-AChE, but also on monoaminergic nerves which antagonize the lethal cholinergic effect . Malathion might inhibit the effect of BPMC on the monoaminergic nerves, thereby markedly potentiating the lethal effect of BPMC .

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-9(2)11-7-5-6-8-12(11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKTVLRJPSPMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-sec-butylphenyl)-2-chloropropanamide

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